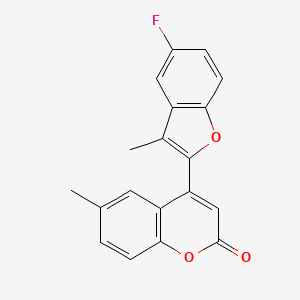
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one is a complex organic compound that belongs to the class of benzofurans and chromenones This compound is characterized by the presence of a fluorine atom, a methyl group, and a benzofuran moiety attached to a chromenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one typically involves multi-step organic reactionsThe chromenone structure is then synthesized and coupled with the benzofuran derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
- 1-(5-methyl-benzofuran-2-yl)-ethanone
Uniqueness
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one, a compound with the molecular formula C21H17FO3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran moiety and a chromenone core. Its unique arrangement contributes to its biological activity, particularly in modulating various biochemical pathways.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that derivatives of chromenones exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, suggesting potential applications in treating infections .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. It has shown cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways engaged include the modulation of p53 and Bcl-2 family proteins, which are crucial in regulating apoptosis.
3. Anti-inflammatory Effects
Studies have reported that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect suggests its utility in managing inflammatory diseases.
Case Studies
Several case studies provide insights into the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various chromenone derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as cleaved caspase-3.
Case Study 3: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells, correlating with lower levels of TNF-alpha and IL-6 in serum samples.
Data Summary Table
属性
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABZMAICLUUOTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














